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For Researchers, Scientists, and Drug Development Professionals

Introduction
The N-terminal tail of histone H3 is a critical hub for post-translational modifications that

orchestrate chromatin dynamics and gene regulation. The peptide sequence spanning amino

acids 23-34 of human histone H3, with the sequence KQLATKAARKSAPATGGVKKPHR,

contains a key phosphorylation site at Serine 28 (S28). Phosphorylation of H3S28 is a dynamic

modification implicated in transcriptional activation and chromosome condensation during

mitosis.

This histone mark is primarily deposited by the Mitogen- and Stress-Activated Kinases 1 and 2

(MSK1/2) in response to extracellular signals, and by Aurora B Kinase during cell division.[1][2]

[3] The strategic location of S28 within the Ala-Arg-Lys-Ser (ARKS) motif makes it a prime

substrate for these kinases.[4] Consequently, the Histone H3 (23-34) peptide serves as an

excellent substrate for in vitro kinase assays designed to study the activity of these kinases,

screen for inhibitors, and elucidate their role in cellular signaling pathways.

Key Features of the Histone H3 (23-34) Peptide
Substrate

High Specificity: The defined amino acid sequence provides a specific substrate for kinases

known to target the H3S28 site, such as MSK1/2 and Aurora B.
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Versatility: This peptide can be utilized in a variety of kinase assay formats, including

radiometric, fluorescence-based (TR-FRET), and luminescence-based methods.

Relevance: Assays employing this peptide directly investigate a biologically significant

phosphorylation event involved in gene regulation and mitosis.

Applications
Kinase Activity Profiling: Determine the substrate specificity and kinetic parameters of

purified kinases.

High-Throughput Screening (HTS): Screen compound libraries for potential inhibitors of

H3S28 kinases like MSK1/2 and Aurora B.[5]

Mechanism of Action Studies: Investigate the signaling pathways leading to H3S28

phosphorylation.

Drug Development: Characterize the potency and selectivity of lead compounds targeting

these kinase pathways.

Signaling Pathway: MAPK/MSK-Mediated H3S28
Phosphorylation
The phosphorylation of Histone H3 at Serine 28 is a key downstream event in the Mitogen-

Activated Protein Kinase (MAPK) signaling cascade. This pathway is a crucial regulator of gene

expression in response to various extracellular stimuli.
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MAPK/MSK signaling to Histone H3S28.
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Quantitative Data
The following table summarizes inhibitory activities of selected compounds against kinases that

phosphorylate Histone H3 at Serine 28. While specific Km and Vmax values for the H3 (23-34)

peptide are not readily available in the literature, IC50 values provide a reliable measure for

comparing inhibitor potency.

Kinase Inhibitor IC50 (nM) Assay Context

Aurora B SNS-314 31 Biochemical assay

Aurora B PHA-739358 79
Biochemical

competitive assay

Aurora B PF-03814735 ~50

Inhibition of Histone

H3 (Ser10)

phosphorylation in

cells

Aurora B VX-680 18 (Ki) Biochemical assay

MSK1/2 RMM-64 980

H3S28ph levels in

bone marrow-derived

macrophages

(BMDM)

Data sourced from multiple studies.

Experimental Protocols
General Experimental Workflow
The general workflow for an in vitro kinase assay using the Histone H3 (23-34) peptide is

outlined below. This can be adapted for various detection methods.
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1. Prepare Reagents
- Kinase Buffer
- ATP Solution

- H3 (23-34) Peptide
- Kinase Enzyme

- Inhibitor (optional)

2. Set up Kinase Reaction
- Add buffer, peptide, and kinase

 to microplate wells.

3. Add Inhibitor (optional)
- Add test compounds and controls.

4. Initiate Reaction
- Add ATP to start phosphorylation.

5. Incubate
- Typically 30-60 min at 30°C or RT.

6. Stop Reaction
- Add EDTA or other stop solution.

7. Detection
- Add detection reagents

(e.g., antibody, scintillant).

8. Read Signal
- Measure radioactivity, fluorescence,

 or luminescence.

Click to download full resolution via product page

General workflow for a kinase assay.
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Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This protocol is considered a gold standard for its direct measurement of phosphate

incorporation.

Materials:

Histone H3 (23-34) peptide

Active Kinase (e.g., MSK1 or Aurora B)

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

[γ-³²P]ATP (10 mCi/ml)

Unlabeled ATP (10 mM stock)

P81 Phosphocellulose Paper

75 mM Phosphoric Acid

Scintillation Counter and Scintillation Fluid

Microcentrifuge tubes or 96-well plate

Procedure:

Prepare a master mix containing the kinase buffer, Histone H3 (23-34) peptide (final

concentration typically 50-100 µM), and the active kinase (final concentration will vary

depending on the enzyme's activity, e.g., 5-50 nM).

Aliquot the master mix into reaction tubes or wells.

If screening inhibitors, add the compounds at desired concentrations. Add DMSO for control

wells.

Prepare the ATP mix: Combine unlabeled ATP and [γ-³²P]ATP to achieve the desired final

concentration (e.g., 100 µM) and specific activity.
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Initiate the reaction by adding the ATP mix to each reaction tube/well. The final reaction

volume is typically 20-50 µL.

Incubate the reactions at 30°C for 30-60 minutes.

Stop the reaction by spotting a portion of the reaction mixture (e.g., 10 µL) onto P81

phosphocellulose paper.

Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Rinse the paper with acetone and let it air dry.

Quantify the incorporated radioactivity by placing the paper spots into scintillation vials with

scintillation fluid and counting in a scintillation counter.

Protocol 2: TR-FRET (Time-Resolved Fluorescence
Resonance Energy Transfer) Kinase Assay
This non-radiometric, homogeneous assay format is well-suited for high-throughput screening.

Materials:

Histone H3 (23-34) peptide, often biotinylated or with another tag for detection.

Active Kinase (e.g., MSK1 or Aurora B)

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP

Europium (Eu)-labeled anti-phospho-H3S28 antibody (Donor)

Streptavidin-conjugated acceptor fluorophore (e.g., ULight™ dye or APC)

TR-FRET compatible microplate reader
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Low-volume 384-well plates

Procedure:

Prepare the kinase reaction mixture: In each well of a 384-well plate, add the kinase,

biotinylated Histone H3 (23-34) peptide (e.g., 50 nM), and kinase buffer.

If screening inhibitors, add the compounds at desired concentrations. Add DMSO for control

wells.

Initiate the reaction by adding ATP to a final concentration appropriate for the kinase (e.g., 20

µM). The final reaction volume is typically 10-20 µL.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction by adding an EDTA-containing stop buffer.

Prepare the detection mix: Dilute the Eu-labeled anti-phospho-H3S28 antibody and the

streptavidin-acceptor in detection buffer.

Add the detection mix to each well.

Incubate at room temperature for 60 minutes to allow for antibody binding.

Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both

the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) to determine the extent

of peptide phosphorylation.

Protocol 3: Luminescent Kinase Assay (e.g., Kinase-
Glo®)
This assay measures kinase activity by quantifying the amount of ATP remaining after the

kinase reaction.

Materials:
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Histone H3 (23-34) peptide

Active Kinase (e.g., MSK1 or Aurora B)

Kinase Buffer (low in ATP)

ATP

Kinase-Glo® Reagent

White, opaque 96- or 384-well plates

Luminometer

Procedure:

Set up the kinase reaction in the wells of a white microplate by adding kinase buffer, Histone
H3 (23-34) peptide, and the kinase enzyme.

If screening inhibitors, add the compounds at desired concentrations.

Initiate the reaction by adding ATP. The initial ATP concentration should be at or below the

Km of the kinase for ATP to ensure a significant decrease in ATP upon phosphorylation.

Incubate the plate at room temperature for 30-60 minutes.

Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase

reaction and initiates the luminescent signal.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate-reading luminometer. The light output is inversely

proportional to the kinase activity.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b13914431?utm_src=pdf-body
https://www.benchchem.com/product/b13914431?utm_src=pdf-body
https://www.benchchem.com/product/b13914431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13914431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase -
PMC [pmc.ncbi.nlm.nih.gov]

2. Aurora-B phosphorylates Histone H3 at serine28 with regard to the mitotic chromosome
condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

3. embopress.org [embopress.org]

4. TR-FRET cellular assays for interrogating posttranslational modifications of histone H3 -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Histone H3 (23-34) Peptide for
Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13914431#histone-h3-23-34-peptide-for-kinase-
assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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